molecular formula C8H7FN2O4 B8346055 (4-Fluoro-2-nitro-phenylamino)-acetic acid

(4-Fluoro-2-nitro-phenylamino)-acetic acid

Cat. No. B8346055
M. Wt: 214.15 g/mol
InChI Key: CEKKGFYHMAPBKG-UHFFFAOYSA-N
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Patent
US08716280B2

Procedure details

Bromoacetic acid (5.34 g, 32.0 mmol, 0.5 eq) is added dropwise to 4-fluoro-2-nitro-phenylamine (10.0 g, 64.1 mmol, 1.0 eq) at 120° C. After the addition, the reaction mixture is stirred for 2 hours at 120° C. then xylene (10 mL) is added. The resulting reaction mixture is heated at 130° C. for 1 hour, then it is made alkaline with 25% ammonia aqueous solution. Xylene is removed under reduced pressure and the residue is diluted with water (100 mL). The mixture is filtered at 60° C. and the insoluble residue is extracted twice with 10% ammonia aqueous solution at 60° C. The aqueous layer is acidified with hydrochloric acid to pH 5, the precipitated product is filtered, washed with water and ethanol, dried under vacuum to afford (4-fluoro-2-nitro-phenylamino)-acetic acid as a red solid (2.98 g, 34% yield).
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([OH:5])=[O:4].[F:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[C:9]([N+:14]([O-:16])=[O:15])[CH:8]=1.[NH4+].[OH-]>C1(C)C(C)=CC=CC=1>[F:6][C:7]1[CH:12]=[CH:11][C:10]([NH:13][CH2:2][C:3]([OH:5])=[O:4])=[C:9]([N+:14]([O-:16])=[O:15])[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.34 g
Type
reactant
Smiles
BrCC(=O)O
Name
Quantity
10 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)N)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 2 hours at 120° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is heated at 130° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Xylene is removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue is diluted with water (100 mL)
FILTRATION
Type
FILTRATION
Details
The mixture is filtered at 60° C.
EXTRACTION
Type
EXTRACTION
Details
the insoluble residue is extracted twice with 10% ammonia aqueous solution at 60° C
FILTRATION
Type
FILTRATION
Details
the precipitated product is filtered
WASH
Type
WASH
Details
washed with water and ethanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC(=C(C=C1)NCC(=O)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.98 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 43.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.